molecular formula C26H50N2O B14425438 1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one CAS No. 79692-15-2

1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one

Katalognummer: B14425438
CAS-Nummer: 79692-15-2
Molekulargewicht: 406.7 g/mol
InChI-Schlüssel: IXQBPYINTIKETF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is a chemical compound with the molecular formula C26H50N2O. It is known for its unique structure, which includes a hexadecanone backbone linked to a bipiperidine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one typically involves the reaction of hexadecanone with 1,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways. The bipiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79692-15-2

Molekularformel

C26H50N2O

Molekulargewicht

406.7 g/mol

IUPAC-Name

1-(4-piperidin-1-ylpiperidin-1-yl)hexadecan-1-one

InChI

InChI=1S/C26H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26(29)28-23-19-25(20-24-28)27-21-16-14-17-22-27/h25H,2-24H2,1H3

InChI-Schlüssel

IXQBPYINTIKETF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.